Cas no 574703-29-0 (Phenol, 2-(4-ethenylcyclohexyl)-4-methyl-)

574703-29-0 structure
Product name:Phenol, 2-(4-ethenylcyclohexyl)-4-methyl-
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-(4-ethenylcyclohexyl)-4-methyl-
- 574703-29-0
- DTXSID20477790
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- Inchi: InChI=1S/C15H20O/c1-3-12-5-7-13(8-6-12)14-10-11(2)4-9-15(14)16/h3-4,9-10,12-13,16H,1,5-8H2,2H3
- InChI Key: ADHZWFPPNTYPEJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 216.151415257Da
- Monoisotopic Mass: 216.151415257Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 20.2Ų
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- Related Literature
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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